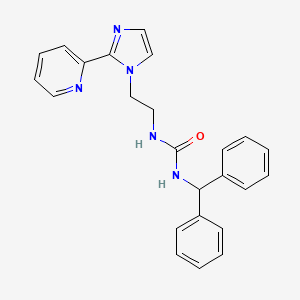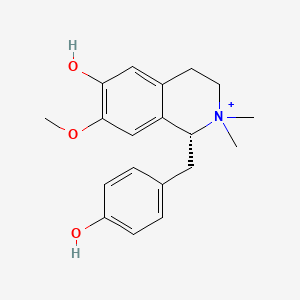
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIU and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
- The synthesis of N-benzhydryl bicyclic guanidines and the exploration of their properties demonstrate the chemical's role in forming complex structures with potential therapeutic activities. This research highlights the methodological advancements in synthesizing compounds with specific configurations and the exploration of their biological activities (Kosasayama et al., 1979).
Chemical Interactions and Complex Formation
- Research on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates through spectroscopic titrations and quantum chemical calculations unveils the underlying mechanisms of complex formation. It emphasizes the influence of substituents on association strength, paving the way for designing molecules with tailored interaction capabilities (Ośmiałowski et al., 2013).
Advancements in Reaction Methods
- The development of a metal-free synthesis approach for constructing imidazo[1,5-a]pyridines showcases innovative strategies in organic synthesis, eliminating the need for metal catalysts and highlighting efficient pathways to synthesize complex heterocyclic compounds (Su et al., 2020).
Receptor Design for Chemical Recognition
- Utilizing 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition introduces a novel approach for the development of chemical sensors. This research outlines how specific structural features can be leveraged for high-affinity binding and recognition of small molecules, providing insights into the design of chemical sensors and biomimetic receptors (Chetia & Iyer, 2006).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Mode of Action
The compound interacts with TRPV1, which seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . It is involved in the mediation of inflammatory pain and hyperalgesia . The activation of TRPV1 by the compound exhibits a time- and Ca(2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The compound affects the biochemical pathways involving TRPV1. It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can potentiate channel activation by noxious heat and vanilloids under mild extracellular acidic pH (6.5), whereas acidic conditions (pH <6) directly activate the channel .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with TRPV1. It triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be potentiated under mildly acidic conditions . .
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(27-16-18-29-17-15-26-23(29)21-13-7-8-14-25-21)28-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,22H,16,18H2,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKYQPPVXYMETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)







![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

